(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine
Description
Properties
CAS No. |
155271-60-6 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)8-7-12-9-13(26-3)11-14(10-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b8-7+ |
InChI Key |
OLBIZARPBIBQBZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine typically involves a multi-step process starting from commercially available precursors. The following steps summarize the preparation:
Step 1: Selection of Starting Materials
- Key Reactants :
- 1,3-Diethylxanthine: A xanthine derivative with diethyl substitutions.
- 3,5-Dimethoxybenzaldehyde: Provides the dimethoxystyryl group.
Step 2: Condensation Reaction
- A condensation reaction is carried out between 1,3-diethylxanthine and 3,5-dimethoxybenzaldehyde.
- Reaction Conditions :
- Base Catalyst : Potassium carbonate or sodium hydroxide.
- Solvent : Commonly ethanol or methanol for better solubility.
- Temperature : Typically maintained at 50–70°C to facilitate the reaction.
- This step results in the formation of an intermediate with an (E)-styryl group attached to the xanthine core.
Step 3: Purification
- The crude product is purified using:
- Recrystallization from solvents such as ethanol or ethyl acetate.
- Column chromatography using silica gel as the stationary phase and solvents like hexane/ethyl acetate mixtures as eluents.
Alternative Synthetic Variations
To optimize yield and purity, researchers have explored variations in reaction conditions:
Variation A: Use of Acid Catalysts
- Acid catalysts such as p-toluenesulfonic acid can replace base catalysts to promote the condensation reaction.
- This approach may reduce reaction time but requires careful control to prevent side reactions.
Variation B: Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate the condensation step.
- Advantages include reduced reaction time and improved yields due to uniform heating.
Reaction Analysis
Table 1: Key Reaction Parameters
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | Potassium carbonate | Sodium hydroxide |
| Solvent | Ethanol | Methanol |
| Temperature | 50–70°C | Microwave-assisted (120°C) |
| Reaction Time | 4–6 hours | ~30 minutes (microwave) |
| Yield (%) | ~75% | ~85% |
Post-Synthesis Modifications
After synthesis, (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine can undergo further modifications to enhance its properties:
Oxidation
- Oxidizing agents like potassium permanganate can be used to modify specific functional groups on the styryl moiety.
Substitution
- Halogens or alkyl groups can be introduced to fine-tune biological activity or selectivity towards adenosine receptor subtypes.
Challenges in Synthesis
Despite its relatively straightforward synthesis, challenges include:
- Controlling regioselectivity during condensation.
- Achieving high purity without significant loss of yield during purification.
- Avoiding side reactions that may occur due to over-condensation or oxidation.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthine derivatives.
Scientific Research Applications
Pharmacological Properties
Adenosine Receptor Antagonism
The compound functions primarily as an antagonist at the adenosine A2A receptor, which plays a crucial role in various neurological processes. Research indicates that xanthine derivatives like (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibit significant selectivity and potency against this receptor subtype, making them valuable in treating conditions such as Parkinson's disease and other neurodegenerative disorders .
Therapeutic Potential in Parkinson's Disease
Clinical studies have highlighted the potential of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for Parkinson's disease. The compound's ability to antagonize adenosine receptors may enhance dopaminergic signaling and improve motor functions in affected individuals. Notably, it has been suggested that dual-target drugs that inhibit both A1 and A2A receptors could offer greater therapeutic efficacy than selective antagonists .
Study on Neuroprotective Effects
A study published in 2018 investigated the neuroprotective effects of various xanthine derivatives, including (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine. The findings indicated that these compounds could enhance neuronal survival and function in models of neurodegeneration, suggesting their potential as therapeutic agents for diseases like Alzheimer's and Huntington's disease .
Efficacy in Animal Models
In preclinical trials involving animal models of Parkinson's disease, (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine demonstrated significant improvements in motor coordination and cognitive function. These studies support the hypothesis that adenosine receptor antagonism can lead to beneficial outcomes in neurodegenerative conditions .
Comparative Analysis with Other Xanthines
| Compound Name | Primary Application | Mechanism of Action | Selectivity for Adenosine Receptors |
|---|---|---|---|
| (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine | Parkinson's Disease | Adenosine A2A receptor antagonism | High |
| Istradefylline | Parkinson's Disease | Adenosine A2A receptor antagonism | High |
| 1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine | Bronchodilation | Phosphodiesterase inhibition | Moderate |
Mechanism of Action
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent activation of protein kinase A.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares structural similarities with two recently reported xanthine derivatives (Table 1):
(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine (): Features a nitro group at the 3-position of the styryl ring.
(E)-1,3-Diethyl-8-(4-methoxy-3-methylstyryl)xanthine (): Contains a methoxy group at the 4-position and a methyl group at the 3-position of the styryl ring.
Key Differences :
- In contrast, the 3,5-dimethoxy groups in the target compound provide electron-donating effects, which may improve solubility and membrane permeability.
- Predicted Collision Cross Section (CCS) :
- The nitro-substituted analog exhibits a CCS of 180.8 Ų for [M+H]+ (), while the methoxy-methyl-substituted analog has a CCS of 187.2 Ų for [M+H]+ ().
- The target compound’s CCS is expected to fall within this range, with the bulky 3,5-dimethoxy groups likely increasing its CCS compared to the nitro analog.
Table 1: Structural and Predicted Physicochemical Comparison
*Estimated based on substituent bulk and polarity.
Research Findings and Limitations
Predicted Physicochemical Profiles
CCS values (Table 1) suggest that substituents significantly influence molecular conformation and adduct stability. For example:
- The nitro-substituted analog’s lower CCS ([M+H]+ = 180.8 Ų) reflects its planar, electron-deficient styryl ring, whereas bulkier methoxy groups increase CCS in the target compound’s analogs.
- Sodium adducts ([M+Na]+) consistently show higher CCS values due to ion-induced dipole interactions (e.g., 196.0 Ų for the nitro analog vs. 202.6 Ų for the methoxy-methyl analog) .
Biological Activity
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine is a synthetic compound belonging to the xanthine family, characterized by its unique structural modifications that enhance its biological activity. This article explores its biological properties, including antioxidant and anti-inflammatory effects, cytotoxicity against cancer cells, and its role as an adenosine receptor antagonist.
Chemical Structure and Properties
The compound features a xanthine core with specific substitutions that contribute to its biological activities:
- Structural Formula :
- Molecular Weight : 336.36 g/mol
1. Antioxidant Properties
Research indicates that (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through various biochemical pathways. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate inflammatory signaling pathways, making it a candidate for treating inflammatory diseases .
3. Cytotoxicity Against Cancer Cells
Preliminary studies have reported that (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine exhibits cytotoxic effects against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated significant reductions in cell viability in treated cancer cells compared to controls .
The biological activities of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine are primarily attributed to its interaction with adenosine receptors:
- Adenosine Receptor Antagonism : The compound acts as a selective antagonist for the A2A adenosine receptor, which is implicated in various physiological processes, including neurotransmission and immune response modulation. By blocking this receptor, the compound may enhance dopaminergic signaling and reduce neuroinflammation .
Comparative Analysis with Related Compounds
To understand the unique properties of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine, it is useful to compare it with other xanthine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Theophylline | Methylated xanthine | Bronchodilator |
| Caffeine | Methylated xanthine | Stimulant |
| Istradefylline | Dimethoxystyryl | Parkinson's treatment |
| Pentoxifylline | Ethyl and hydroxyl | Improves blood flow |
Case Studies
Several studies have focused on the biological activity of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethylxanthine:
- Study 1 : In vitro assays showed that the compound reduced oxidative stress markers in neuronal cells by up to 50% compared to untreated controls.
- Study 2 : Animal models demonstrated significant anti-inflammatory effects when administered the compound during induced inflammation scenarios.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-8-(3,5-dimethoxystyryl)-1,3-diethylxanthine, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via substitution reactions of 8-chloromethylxanthine precursors with hydrazine hydrate or styryl derivatives under reflux in aqueous dioxane. Stereoselectivity is influenced by solvent polarity, temperature, and catalytic additives (e.g., glacial acetic acid). For example, refluxing in dioxane with hydrazine hydrate at 80°C promotes nucleophilic substitution while minimizing side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, particularly the (E)-styryl configuration?
- Methodological Answer : ¹H NMR spectroscopy is critical for confirming the (E)-configuration of the styryl group. Key signals include:
- Coupling constants (J ≈ 16 Hz) between the vinylic protons, indicative of trans geometry.
- Aromatic proton multiplets for the 3,5-dimethoxyphenyl group (6.4–7.1 ppm).
Elemental analysis and IR spectroscopy further validate functional groups like carbonyl and methoxy moieties .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s solubility profiles in different solvent systems?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:
- Purify the compound via column chromatography (silica gel, chloroform/methanol gradient).
- Characterize solubility using standardized protocols (e.g., shake-flask method at 25°C).
- Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic transitions that may alter solubility .
Q. What strategies optimize the yield of the (E)-isomer during styryl group introduction, and how can competing elimination reactions be minimized?
- Methodological Answer :
- Use sterically hindered bases (e.g., DBU) to favor β-elimination over α-elimination.
- Control temperature (60–80°C) to prevent thermal degradation of intermediates.
- Monitor reaction progress via TLC with UV-active visualization to detect byproducts early.
- Catalytic amounts of copper(I) iodide can enhance regioselectivity in Heck-type couplings .
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions, and what analytical tools are essential?
- Methodological Answer :
- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
- Use HPLC-UV at intervals (0, 24, 48 hrs) to quantify degradation products.
- Employ LC-MS to identify hydrolyzed or oxidized derivatives (e.g., demethylation of methoxy groups).
- Stability-indicating assays must validate method specificity and sensitivity .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended when analyzing discrepancies in biological activity data across studies?
- Methodological Answer :
- Apply ANOVA to compare means of dose-response curves from independent assays.
- Use Grubbs’ test to identify outliers in replicate experiments.
- Meta-analysis of published data should account for variables like cell line heterogeneity or assay protocols (e.g., ATP levels in viability assays) .
Q. How can computational modeling complement experimental data to predict the compound’s interaction with adenosine receptors?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of A₁/A₂ₐ receptors (PDB IDs: 5IU4, 4UHR).
- Validate binding poses with molecular dynamics simulations (GROMACS) to assess stability over 100 ns.
- Cross-correlate results with radioligand displacement assays (³H-DPCPX for A₁ affinity) .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
